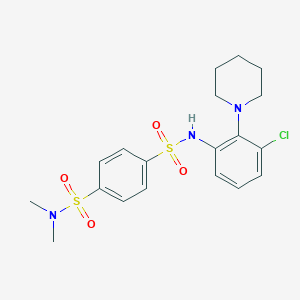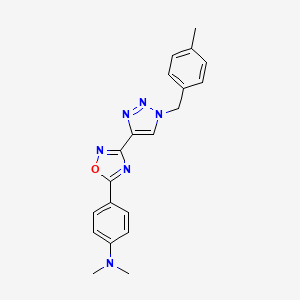![molecular formula C19H22N2O2S B2733155 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-06-2](/img/structure/B2733155.png)
1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMBI and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of DMBI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMBI has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, DMBI has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes.
Biochemical and Physiological Effects:
DMBI has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMBI has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, DMBI has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMBI in lab experiments is its broad range of biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a versatile compound for drug development. Additionally, the synthesis of DMBI has been optimized, allowing for the production of high yields and purity. However, one of the limitations of using DMBI in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of DMBI in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of DMBI. One potential direction is the development of DMBI-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of DMBI and its potential targets. Additionally, further studies are needed to determine the safety and efficacy of DMBI in vivo and to optimize its pharmacological properties.
Conclusion:
In conclusion, 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, or DMBI, is a promising compound for drug development due to its broad range of biological activities. The synthesis of DMBI has been optimized, allowing for the production of high yields and purity. DMBI has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities and has potential therapeutic applications. Further studies are needed to determine the safety and efficacy of DMBI in vivo and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of DMBI involves the reaction of 2,5-dimethylbenzylamine with propylsulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with o-phenylenediamine to produce the final product, 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole. The synthesis of DMBI has been optimized and can be achieved in high yields and purity.
Wissenschaftliche Forschungsanwendungen
DMBI has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. DMBI has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, DMBI has been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-propylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-11-24(22,23)19-20-17-7-5-6-8-18(17)21(19)13-16-12-14(2)9-10-15(16)3/h5-10,12H,4,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUSPJVGEHWCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

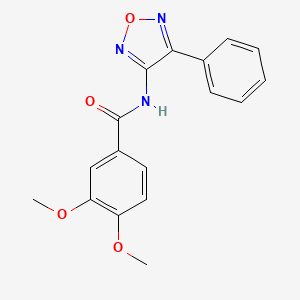
![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)
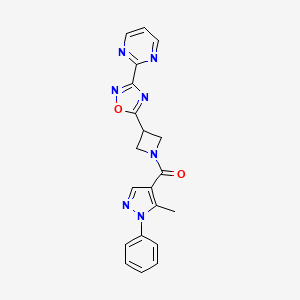
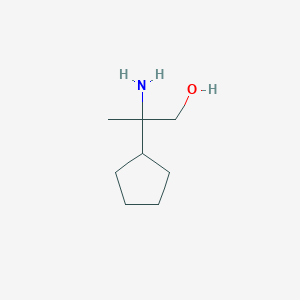
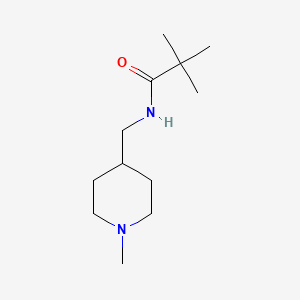
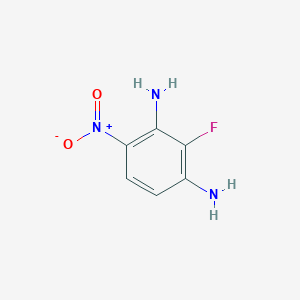
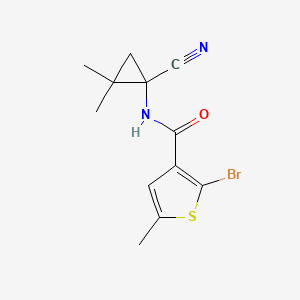
![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)
![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)
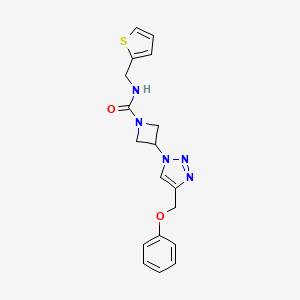
![Ethyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2733092.png)
